N-(3-acetylphenyl)-3-(benzyloxy)benzamide is an organic compound characterized by its unique molecular structure and potential biological activities. This compound belongs to the class of amides, which are derivatives of carboxylic acids where the hydroxyl group is replaced by an amine or ammonia. The specific structure of N-(3-acetylphenyl)-3-(benzyloxy)benzamide includes an acetyl group and a benzyloxy group, contributing to its chemical properties and reactivity.
The compound can be synthesized through various organic synthesis methods, often involving the reaction of substituted phenols with acyl chlorides or other acylating agents. Research on similar compounds indicates that derivatives of benzamides exhibit diverse biological activities, making them subjects of interest in medicinal chemistry.
N-(3-acetylphenyl)-3-(benzyloxy)benzamide is classified as:
The synthesis of N-(3-acetylphenyl)-3-(benzyloxy)benzamide can be achieved through several methods, including:
The synthesis may involve:
N-(3-acetylphenyl)-3-(benzyloxy)benzamide can participate in several chemical reactions:
These reactions often require specific conditions such as temperature, pH, and choice of solvent to ensure desired outcomes and minimize side reactions.
The mechanism of action for N-(3-acetylphenyl)-3-(benzyloxy)benzamide in biological systems may involve:
Research has indicated that similar compounds exhibit varying degrees of inhibition against enzymes such as β-secretase, which is implicated in Alzheimer's disease pathology.
N-(3-acetylphenyl)-3-(benzyloxy)benzamide has potential applications in:
N-(3-acetylphenyl)-3-(benzyloxy)benzamide is a structurally distinct benzamide derivative with the systematic IUPAC name N-(3-acetylphenyl)-3-(phenylmethoxy)benzamide. Its molecular formula is C₂₂H₁₉NO₃, corresponding to a molecular weight of 345.4 g/mol [1]. The compound features:
The canonical SMILES representation is CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3, and its InChIKey is NGFYDEDEFPFWRT-UHFFFAOYSA-N [1]. Crystallographic studies of related fluoroalkoxy-substituted benzamides suggest potential π-π stacking interactions mediated by the benzyloxy group, though single-crystal data for this specific compound remains unreported [1].
Table 1: Key Chemical Identifiers of N-(3-acetylphenyl)-3-(benzyloxy)benzamide
Property | Value/Descriptor |
---|---|
CAS Registry Number | 6248-41-5 |
Molecular Formula | C₂₂H₁₉NO₃ |
Molecular Weight | 345.4 g/mol |
IUPAC Name | N-(3-acetylphenyl)-3-(phenylmethoxy)benzamide |
SMILES | CC(=O)C₁=CC(=CC=C₁)NC(=O)C₂=CC(=CC=C₂)OCC₃=CC=CC=C₃ |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 3 |
Benzamide derivatives constitute a therapeutically significant scaffold due to their structural versatility and capacity for target-specific interactions. Key pharmacological roles include:
Receptor-Specific Targeting: Benzamides exhibit high affinity for neurological and oncological targets. For example, sigma-1 receptor (S1R) ligands like benzamide-derived compounds show nanomolar affinity (Kᵢ = 0.6–30 nM) for S1R, a chaperone protein regulating calcium homeostasis and neurotransmitter systems [2]. These ligands demonstrate neuroprotective effects in models of ischemia and multiple sclerosis [2]. Selective serotonin 4 (5-HT₄) receptor agonists such as 4-amino-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]-5-chloro-2-methoxybenzamide act as gastrointestinal prokinetics by enhancing gastric motility without dopamine D₂ or 5-HT₃ receptor binding, minimizing neurological side effects [7].
Structure-Activity Relationship (SAR) Insights:
Table 2: Therapeutic Targets of Bioactive Benzamides
Biological Target | Therapeutic Role | Structural Features |
---|---|---|
Sigma-1 (S1R) Receptor | Neuroprotection, anti-ischemic agents | Halogenated benzamides with alkylamine linkers |
5-HT₄ Receptor | Gastrointestinal prokinetics | 4-Amino-5-chloro-2-methoxybenzamide core with sulfonylpiperidine groups |
PDE4 Enzyme | Anti-inflammatory agents | Acetylphenyl-benzamide hybrids |
β-Lactamases | Antibiotic resistance breakers | Diazabicyclooctane (DBO)-benzamide conjugates |
Though structurally distinct from β-lactams, N-(3-acetylphenyl)-3-(benzyloxy)benzamide shares critical design principles with azetidinone-based therapeutics:
Mechanistic Parallels: β-Lactams inhibit penicillin-binding proteins (PBPs) via acylation of catalytic serine residues—a mechanism mirrored in benzamide-based protease inhibitors. Benzamide derivatives can exploit similar nucleophilic trapping mechanisms, particularly when electron-withdrawing groups (e.g., acetyl) enhance carbonyl electrophilicity [3] [8]. The acetyl group in N-(3-acetylphenyl)-3-(benzyloxy)benzamide may facilitate such interactions with serine hydrolases, analogous to β-lactam's covalent inhibition strategy [1].
Resistance-Focused Design: β-Lactamase inhibitors like avibactam and vaborbactam combine β-lactam cores with non-β-lactam pharmacophores (e.g., diazabicyclooctane, boronic acid) to overcome enzymatic degradation [3]. This hybrid approach informs benzamide optimization—engineering steric hindrance at the benzyloxy position could impede access to hydrolytic enzymes. For example, KPC-2 carbapenemase inhibition by vaborbactam relies on boron-mediated transition-state mimicry, a tactic adaptable to benzamide carbonyl bioisosteres [3] [6].
Structural Evolution: Novel β-lactam/β-lactamase inhibitor combinations (e.g., ceftazidime-avibactam) demonstrate enhanced stability against extended-spectrum β-lactamases (ESBLs). Similarly, benzamides like N-(3-acetylphenyl)-3-(benzyloxy)benzamide may be structurally modified at the benzyloxy moiety to evade resistance mechanisms while retaining target affinity. Computational studies (e.g., DFT at M06-2X/6-311G(d,p) level) indicate a HOMO-LUMO gap of ~4.5 eV for this benzamide, suggesting moderate electrophilicity suitable for reversible target binding without excessive reactivity [1] [6].
Table 3: β-Lactamase Classes and Inhibition Strategies Relevant to Benzamide Design
β-Lactamase Class | Catalytic Mechanism | Inhibitor Chemotypes | Benzamide Design Insight |
---|---|---|---|
Class A (e.g., KPC-2) | Serine hydrolase | Diazabicyclooctanes (avibactam) | Introduce strained bicyclic amines as carbonyl adjuncts |
Class B (e.g., NDM-1) | Zinc-dependent hydrolase | Cyclic boronates (vaborbactam) | Incorporate boronic acid bioisosteres at acetyl group |
Class C (e.g., CMY-10) | Serine hydrolase | Penem sulfones | Utilize sulfone-based leaving groups |
Class D (e.g., OXA-48) | Serine hydrolase | Diazabicyclooctanes + boronic acids | Hybridize benzamide with dual pharmacophores |
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0